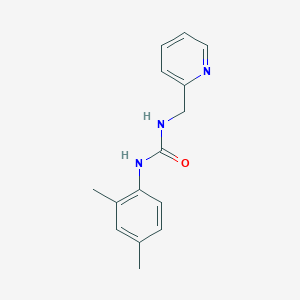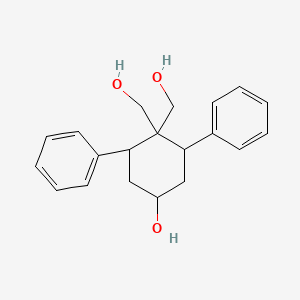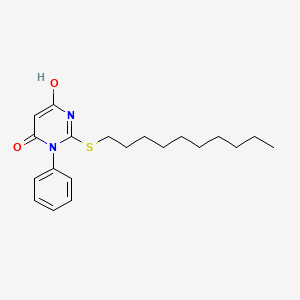![molecular formula C24H29N3O B6054280 2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. This compound is also known as MQPA, and it has been synthesized using a variety of methods.
科学的研究の応用
MQPA has been used in scientific research to investigate its potential as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and it may also have anti-inflammatory and anti-oxidant properties.
作用機序
The mechanism of action of MQPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases. These enzymes are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
MQPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of immune function. It may also have anti-inflammatory and anti-oxidant properties, which could make it a potential therapeutic agent for a variety of conditions.
実験室実験の利点と制限
One advantage of using MQPA in lab experiments is that it is relatively easy to synthesize using standard organic chemistry techniques. However, one limitation is that it has not been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
将来の方向性
There are several potential future directions for research on MQPA. One area of interest is the development of more potent and selective analogs of MQPA that could be used as therapeutic agents. Another area of interest is the investigation of the mechanism of action of MQPA in more detail, which could lead to a better understanding of its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of MQPA in vivo, which could pave the way for its use in clinical trials.
合成法
MQPA can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with 8-quinolinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to produce the corresponding amine, which is then reacted with 2-chloroethanol to yield MQPA.
特性
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-6-2-3-7-21(19)17-27-14-13-26(18-23(27)11-15-28)16-22-9-4-8-20-10-5-12-25-24(20)22/h2-10,12,23,28H,11,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODNAOIPAJJUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(3-methoxyphenyl)propanoyl]-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054220.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethylpiperidine](/img/structure/B6054226.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B6054230.png)

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)
![4-(2,3-dimethoxyphenyl)-1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054248.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6054249.png)

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-ethoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B6054277.png)
![N-(1-{[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054282.png)
